3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine
Overview
Description
3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine is a chemical compound belonging to the class of pyrazoles, which are five-membered heterocyclic aromatic organic compounds containing two nitrogen atoms. This compound is characterized by its unique structure, featuring a cyclobutyl group at the 3-position and a cyclopentyl group at the 1-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine typically involves the cyclization of hydrazine derivatives with diketones or β-diketones. One common method is the reaction of cyclobutyl hydrazine with cyclopentanone in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction parameters, such as temperature and pressure, helps optimize the production process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of pyrazole derivatives with higher oxidation states.
Reduction: Reduction reactions typically result in the formation of reduced pyrazole derivatives.
Substitution: Substitution reactions can yield a variety of substituted pyrazole derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine has several scientific research applications across various fields:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: Pyrazole derivatives are known for their biological activity, and this compound can be used in the study of enzyme inhibition and receptor binding assays.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for the treatment of various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the chemical industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-amine is structurally similar to other pyrazole derivatives, such as 3-cyclopentyl-1-phenyl-1H-pyrazol-5-amine and 3-tert-butyl-1H-pyrazol-5-amine. its unique combination of cyclobutyl and cyclopentyl groups sets it apart from these compounds. The presence of these groups can influence the compound's chemical reactivity, biological activity, and physical properties.
Comparison with Similar Compounds
3-Cyclopentyl-1-phenyl-1H-pyrazol-5-amine
3-tert-Butyl-1H-pyrazol-5-amine
3-Amino-5-cyclopropyl-1H-pyrazole
3-Cyclobutyl-1H-pyrazol-5-amine
Properties
IUPAC Name |
5-cyclobutyl-2-cyclopentylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c13-12-8-11(9-4-3-5-9)14-15(12)10-6-1-2-7-10/h8-10H,1-7,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXYRIHQQHKWLHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3CCC3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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